molecular formula C12H11N3 B3430117 4-Aminoazobenzene CAS No. 8004-98-6

4-Aminoazobenzene

Cat. No.: B3430117
CAS No.: 8004-98-6
M. Wt: 197.24 g/mol
InChI Key: QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Description

4-Aminoazobenzene, also known as 4-Phenylazoaniline, is an organic compound with the molecular formula C12H11N3. It is a derivative of azobenzene, where an amino group is substituted at the para position of one of the phenyl rings. This compound is known for its vibrant yellow color and has been historically used as a dye. It is also of interest in various scientific research fields due to its unique chemical properties and reactivity .

Preparation Methods

4-Aminoazobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of aniline followed by coupling with another aniline molecule. The reaction typically occurs in an acidic medium and involves the formation of a diazonium salt, which then reacts with aniline to form this compound . Another method involves the Mills reaction, where aromatic nitroso derivatives react with anilines . Industrial production often employs these methods due to their efficiency and high yield.

Chemical Reactions Analysis

4-Aminoazobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Aminoazobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Aminoazobenzene is similar to other azobenzene derivatives, such as:

What sets this compound apart is its unique reactivity due to the presence of the amino group, which makes it more versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-phenyldiazenylaniline
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InChI

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2
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InChI Key

QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
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Molecular Formula

C12H11N3
Record name 4-AMINOAZOBENZENE
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DSSTOX Substance ID

DTXSID6024460, DTXSID40859039
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Record name 4-[(1E)-2-Phenyldiazenyl]benzenamine
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Molecular Weight

197.24 g/mol
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Physical Description

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline]
Record name 4-AMINOAZOBENZENE
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C
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Density

1.05 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Mechanism of Action

The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis.
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Color/Form

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals

CAS No.

60-09-3, 25548-34-9
Record name 4-AMINOAZOBENZENE
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Melting Point

262 °F (NTP, 1992), 128 °C
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Synthesis routes and methods I

Procedure details

A chromium complex of ##STR1## Anthranilic acid→3-Methyl-1-phenyl-5-pyrazolone; then heat with chromium formate in formamide solution for 6 hr. at 113°-115° C. to form the chromium complex which contains 1 atom of chromium per 2 mol. dye.
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Synthesis routes and methods II

Procedure details

4-amino-2'-methylazobenzene; 4-amino-3'-methylazobenzene; 4-amino-4'-methylazobenzene; 4-amino-2'-methoxyazobenzene; 4-amino-3'-methoxyazobenzene; 4-amino-4'-methoxyazobenzene; 4-amino-2'-chloroazobenzene; 4-amino-3'-chloroazobenzene; 4-amino-4'-chloroazobenzene; 4-amino-2'-methoxy-4',6'-dimethylazobenzene; 4-aminoazobenzene-2'-sulfonic acid; 4-aminoazobenzene-3'-sulfonic acid; 4-aminoazobenzene-4'-sulfonic acid; 4-aminoazobenzene-2'-carboxylic acid; 4-aminoazobenzene-3'-carboxylic acid; 4-aminoazobenzene-4'-carboxylic acid; 4-aminoazobenzene-2',5'-disulfonic acid; 4-amino-5'-chloroazobenzene-2'-sulfonic acid; 4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid; 4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid; 4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid; 4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid; 4-aminoazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3,3'-disulfonic acid; 4-aminoazobenzene-3,4'-disulfonic acid; 4-aminoazobenzene- 3,2',5'-trisulfonic acid; 4-amino-5'-chloroazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3-sulfonic acid; 4-amino-3-methylazobenzene-2'-sulfonic acid; 4-amino-3-methylazobenzene-3'-sulfonic acid; 4-amino-3-methylazobenzene-4'-sulfonic acid; 4-amino-3-methylazobenzene-2',5'-disulfonic acid; 4-amino-2-methylazobenzene-4'-sulfonic acid; 4-amino-2-methylazobenzene-3'-sulfonic acid; 4-amino-2-methylazobenzene-2',5'-disulfonic acid; 4-amino-3-methoxyazobenzene-3'-sulfonic acid; 4-amino-3-methoxyazobenzene-4'-sulfonic acid and 4-amino-3-methoxyazobenzene-2',5'-disulfonic acid.
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4-amino-2'-methoxy-4',6'-dimethylazobenzene
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[Compound]
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4-aminoazobenzene-2'-sulfonic acid
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4-aminoazobenzene-2'-carboxylic acid
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4-aminoazobenzene-3'-carboxylic acid
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[Compound]
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4-aminoazobenzene-2',5'-disulfonic acid
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[Compound]
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4-amino-5'-chloroazobenzene-2'-sulfonic acid
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[Compound]
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4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
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4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
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[Compound]
Name
4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
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[Compound]
Name
4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
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[Compound]
Name
4-aminoazobenzene-3,2'-disulfonic acid
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4-aminoazobenzene-3,3'-disulfonic acid
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[Compound]
Name
4-aminoazobenzene- 3,2',5'-trisulfonic acid
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[Compound]
Name
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
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Name
4-aminoazobenzene-3-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-2'-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-3'-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-4'-sulfonic acid
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[Compound]
Name
4-amino-3-methylazobenzene-2',5'-disulfonic acid
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[Compound]
Name
4-amino-2-methylazobenzene-4'-sulfonic acid
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[Compound]
Name
4-amino-2-methylazobenzene-3'-sulfonic acid
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[Compound]
Name
4-amino-2-methylazobenzene-2',5'-disulfonic acid
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[Compound]
Name
4-amino-3-methoxyazobenzene-3'-sulfonic acid
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[Compound]
Name
4-amino-3-methoxyazobenzene-4'-sulfonic acid
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[Compound]
Name
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
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Name
4-amino-2'-methoxyazobenzene
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Name
4-amino-3'-methoxyazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.